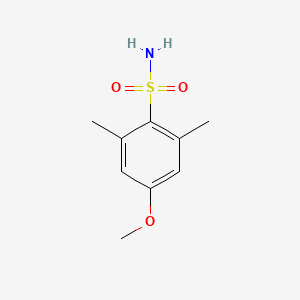
2,6-Dimethyl-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-4-methoxybenzenesulfonamide is an organic compound with a molecular structure that includes a methoxy group, two methyl groups, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-methoxybenzenesulfonamide typically involves the reaction of 4-methoxy-2,6-dimethylphenol with sulfonamide reagents under specific conditions. One common method involves the use of a sulfonyl chloride derivative in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used.
Major Products Formed
Oxidation: Formation of 4-methoxy-2,6-dimethylbenzoic acid.
Reduction: Formation of 4-methoxy-2,6-dimethylaniline.
Substitution: Formation of 4-methoxy-2,6-dimethyl-3-nitrophenylsulfonamide or 4-methoxy-2,6-dimethyl-3-bromophenylsulfonamide.
Scientific Research Applications
2,6-Dimethyl-4-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the activity of enzymes involved in folic acid synthesis in microorganisms. This inhibition can lead to antimicrobial effects by preventing the growth and replication of bacteria.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-2,6-dimethylphenylboronic acid
- 4-Methoxy-2,6-dimethylphenylamine
- 4-Methoxy-2,6-dimethylphenol
Uniqueness
2,6-Dimethyl-4-methoxybenzenesulfonamide is unique due to its sulfonamide group, which imparts specific chemical and biological properties not found in its analogs. This group allows the compound to participate in unique reactions and exhibit distinct biological activities, making it valuable for various applications in research and industry.
Properties
CAS No. |
90643-86-0 |
|---|---|
Molecular Formula |
C9H13NO3S |
Molecular Weight |
215.27 g/mol |
IUPAC Name |
4-methoxy-2,6-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C9H13NO3S/c1-6-4-8(13-3)5-7(2)9(6)14(10,11)12/h4-5H,1-3H3,(H2,10,11,12) |
InChI Key |
ZJJLGMUSGUYZQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


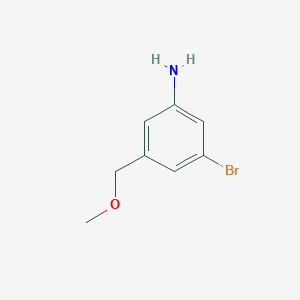
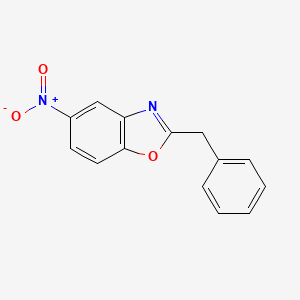
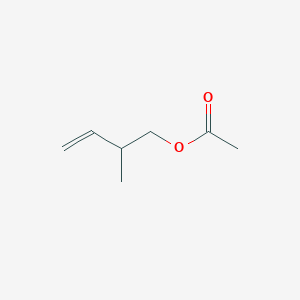
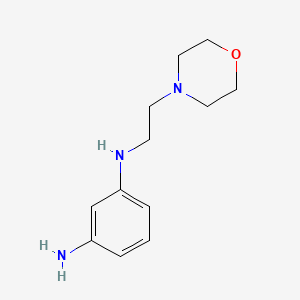
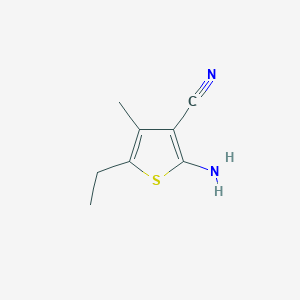
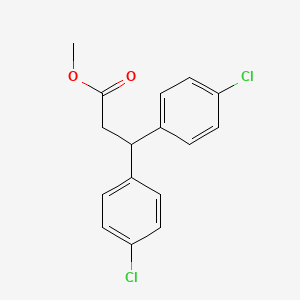
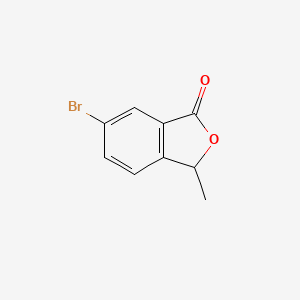
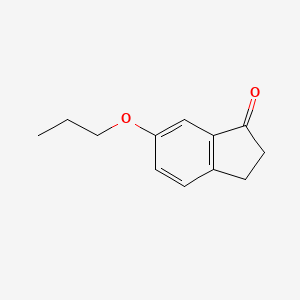

![4-Chloro-2-[(1H-imidazol-1-yl)(phenyl)methyl]phenol](/img/structure/B8579193.png)

![[2-(4-Iodo-imidazol-1-yl)ethyl]carbamic acid tert-butyl ester](/img/structure/B8579221.png)
![1-Methyl-2-[(2-sulfanylethyl)sulfanyl]pyridin-1-ium iodide](/img/structure/B8579232.png)

